2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid
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Overview
Description
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid is a compound that features a biphenyl group attached to a propanoic acid backbone, with a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid typically involves the following steps:
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Formation of Biphenyl-4-yl Propanoic Acid: : The initial step involves the formation of biphenyl-4-yl propanoic acid through a Friedel-Crafts acylation reaction. This reaction uses biphenyl and propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Introduction of Boc-Protected Amino Group: : The next step involves the introduction of the Boc-protected amino group. This is achieved by reacting the biphenyl-4-yl propanoic acid with di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid undergoes various chemical reactions, including:
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Deprotection: : The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA). This reaction yields the free amino acid.
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Substitution Reactions:
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotection: Free amino acid.
Substitution: Substituted biphenyl derivatives.
Oxidation: Oxidized derivatives of the amino and carboxylic acid groups.
Reduction: Reduced derivatives of the amino and carboxylic acid groups.
Scientific Research Applications
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid has several scientific research applications:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc group serves as a protecting group for the amino functionality.
Medicinal Chemistry: It is utilized in the development of bioactive molecules and pharmaceutical intermediates.
Material Science: The biphenyl group imparts unique properties, making the compound useful in the design of novel materials.
Biological Studies: The compound is employed in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)propanoic acid: Lacks the Boc-protected amino group.
3-(Boc-amino)propanoic acid: Lacks the biphenyl group.
2-(Phenyl-4-yl)-3-(Boc-amino)propanoic acid: Contains a phenyl group instead of a biphenyl group.
Uniqueness
2-(Biphenyl-4-yl)-3-(Boc-amino)propanoic acid is unique due to the presence of both the biphenyl group and the Boc-protected amino group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of peptides and bioactive molecules. The biphenyl group provides additional stability and potential for further functionalization, while the Boc group offers protection during synthetic transformations.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-13-17(18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRHZMTUGYDUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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